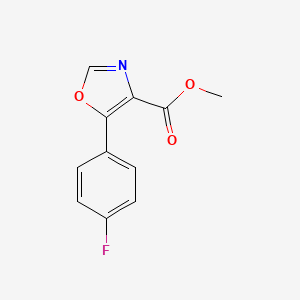

Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate

Descripción general

Descripción

Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C11H8FNO3 and a molecular weight of 221.2 g/mol . This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes an oxazole ring substituted with a fluorophenyl group and a methyl ester group, making it a valuable intermediate in various chemical syntheses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzoyl chloride with glycine methyl ester in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 100°C, depending on the specific reagents and solvents used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability . Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols . Substitution reactions can lead to a wide range of substituted oxazole derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate has been identified as a promising scaffold in the development of novel pharmaceuticals, especially as potential anti-cancer agents. Its unique structural properties enhance interactions with biological targets, leading to improved efficacy and selectivity. For instance, studies have shown that derivatives of this compound can act as potent inhibitors of specific enzymes involved in cancer progression, such as adenylyl cyclase (AC), demonstrating desirable pharmacokinetic profiles in preclinical models .

Case Study: Adenylyl Cyclase Inhibition

A series of compounds derived from this compound were synthesized and evaluated for their ability to inhibit adenylyl cyclase. One compound, identified as 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide, exhibited high potency with an IC50 value in the low micromolar range. This compound demonstrated effective target engagement in human neuroblastoma cells and showed favorable metabolic stability .

Agricultural Chemistry

Agrochemical Development

The compound is also utilized in the formulation of agrochemicals, including herbicides and fungicides. Its structural characteristics allow it to interact effectively with biological systems, providing solutions for pest control while minimizing environmental impact. The incorporation of fluorine into agrochemical structures often enhances their biological activity and selectivity against target pests .

Material Science

Polymer Applications

In material science, this compound is being explored for its potential to enhance the thermal stability and mechanical properties of polymer formulations. By integrating this compound into polymer matrices, researchers aim to develop high-performance materials suitable for various industrial applications .

Biochemical Research

Enzyme Inhibition Studies

Researchers have employed this compound in studies related to enzyme inhibition and receptor binding. Its derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, aiding in the discovery of new therapeutic targets for diseases such as cancer and neurodegenerative disorders .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of anti-cancer agents; enzyme inhibitors |

| Agricultural Chemistry | Formulation of herbicides and fungicides |

| Material Science | Enhancement of thermal stability in polymers |

| Biochemical Research | Studies on enzyme inhibition and receptor binding |

Mecanismo De Acción

The mechanism of action of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate can be compared with other similar compounds, such as:

Methyl 5-(4-chlorophenyl)oxazole-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

Methyl 5-(4-bromophenyl)oxazole-4-carboxylate: Contains a bromine atom, which may affect its chemical properties and applications.

Methyl 5-(4-methylphenyl)oxazole-4-carboxylate:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties .

Actividad Biológica

Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features an oxazole ring that enhances its interaction with various biological targets. The fluorophenyl group increases its binding affinity to specific enzymes or receptors, which may modulate their activity. The compound can be synthesized through various chemical pathways, making it a versatile building block for more complex molecules.

Structural Characteristics

- Molecular Formula : C11H10FNO3

- Molecular Weight : 221.21 g/mol

The mechanism of action involves the compound's interaction with specific molecular targets, potentially acting as an inhibitor of certain enzymes or receptors. The oxazole ring can engage with nucleophilic sites in proteins, leading to functional modifications that may inhibit microbial growth or induce apoptosis in cancer cells.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values indicate its potency compared to established antibiotics:

| Pathogen | MIC (μg/mL) | Control (e.g., Oxytetracycline) |

|---|---|---|

| Bacillus subtilis | 16.7 | 16.7 |

| Mycobacterium smegmatis | 33.3 | 33.3 |

| Micrococcus luteus | 66.7 | 66.7 |

These results suggest that this compound could serve as a lead for further development in antimicrobial therapies.

Anticancer Activity

Preliminary studies have indicated that this compound may induce cell death in various cancer cell lines. Notably, it has been evaluated against breast cancer cell lines such as MCF-7 and MDA-MB-231, showing significant cytotoxicity:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis |

| MDA-MB-231 | 2.41 | Induction of apoptosis |

| HeLa | Not reported | Not reported |

Flow cytometry assays revealed that the compound is a potent inducer of apoptosis in these cell lines, acting in a dose-dependent manner .

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested against a panel of bacterial strains. It demonstrated comparable efficacy to standard antibiotics, indicating its potential as a therapeutic agent for bacterial infections.

Study on Anticancer Properties

A recent investigation focused on the compound's effect on cancer cell lines showed that it not only inhibited cell proliferation but also activated apoptotic pathways, evidenced by increased levels of p53 and cleaved caspase-3 in treated cells . These findings underscore the compound's promise as an anticancer agent.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the phenyl group significantly influences the biological activity of this compound compared to similar compounds:

| Compound | Activity Type | Notable Differences |

|---|---|---|

| Methyl 5-(2-hydroxyphenyl)oxazole-4-carboxylate | Antimicrobial | Hydroxyl group instead of fluorine |

| Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate | Antimicrobial | Chlorine instead of fluorine |

The unique properties imparted by the fluorine atom enhance lipophilicity and metabolic stability, making it a valuable candidate in drug design.

Propiedades

IUPAC Name |

methyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-15-11(14)9-10(16-6-13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPWNMIICDXUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60535000 | |

| Record name | Methyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89204-90-0 | |

| Record name | Methyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.